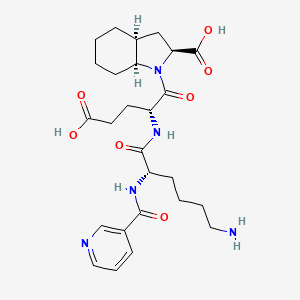
2,3,4,5-Tetrabromo-6-(2,4-dibromophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrabromo-6-(2,4-dibromophenoxy)phenol is a natural product found in Lamellodysidea herbacea, Dysidea fragilis, and Dysidea with data available.
Wissenschaftliche Forschungsanwendungen
Antifouling Activity
Phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-, and its analogues have shown significant antifouling (AF) activity, making them potential candidates for non-toxic antifouling applications. These compounds have demonstrated strong inhibitory effects against marine bacteria, diatoms, barnacle larvae, and mussel juveniles without exhibiting toxicity, suggesting their utility in marine coatings and materials to prevent biofouling. The naturally occurring compounds in this category generally exhibit stronger activity compared to their commercially available derivatives, highlighting the importance of natural sources in the development of effective antifouling agents (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).
Pharmacological and Ecological Significance
Studies have identified various ecological and pharmacological activities of polybrominated diphenyl ethers (PBDEs), including compounds structurally related to phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-. These activities range from deterring fish feeding due to their unpalatable nature to inhibiting pathogenic bacteria and fungi, as well as viral agents like Hepatitis C Virus (HCV). The presence of additional bromine atoms enhances these effects, indicating a direct relationship between the degree of bromination and biological activity. This suggests potential applications in ecological protection, pharmaceuticals, and possibly in antiviral therapies (Faisal et al., 2021).
Presence in Environmental Samples
Research has also focused on the identification of phenolic halogenated compounds (PHCs) in human and environmental samples, highlighting the widespread distribution and persistence of compounds like phenol, 2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)-. These studies provide insights into the environmental fate, potential sources, and human exposure pathways of such compounds, emphasizing the need for monitoring and possibly regulating these substances due to their endocrine-disrupting capabilities (Hovander et al., 2002).
Eigenschaften
CAS-Nummer |
111863-67-3 |
|---|---|
Molekularformel |
C12H4Br6O2 |
Molekulargewicht |
659.6 g/mol |
IUPAC-Name |
2,3,4,5-tetrabromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H4Br6O2/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3,19H |
InChI-Schlüssel |
LDMKXEGTHGJWLG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



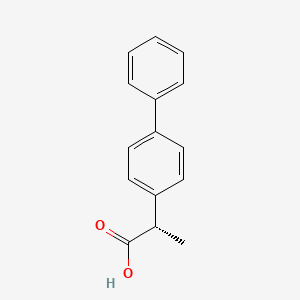
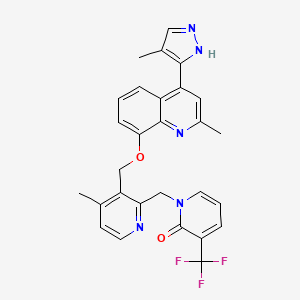
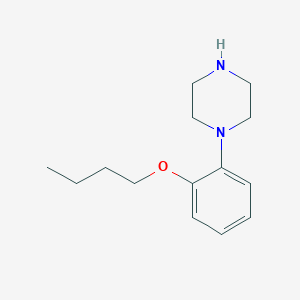
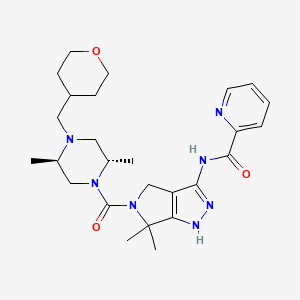
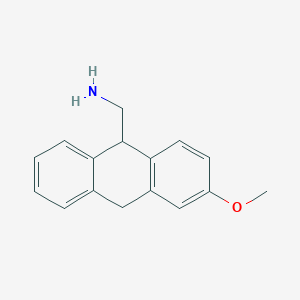

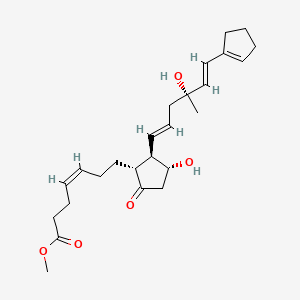
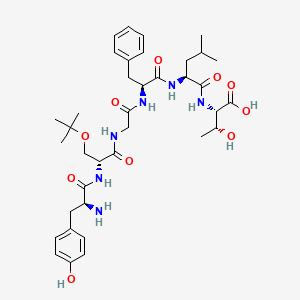
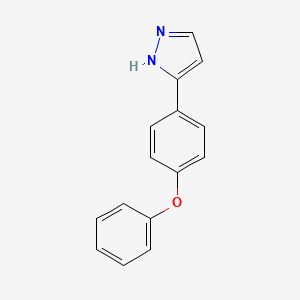
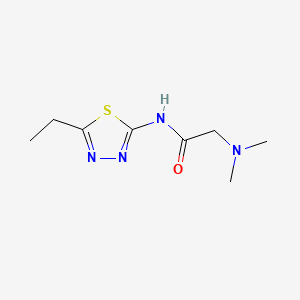
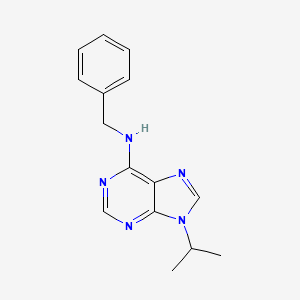
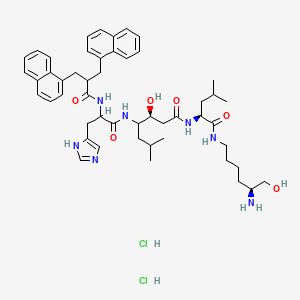
![2-Propen-1-one, 2-[(dimethylamino)methyl]-1-(2,4-dimethylphenyl)-](/img/structure/B3061500.png)
